molecular formula C17H14FN3O B14163988 2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol CAS No. 4635-72-7

2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol

Cat. No.: B14163988
CAS No.: 4635-72-7
M. Wt: 295.31 g/mol
InChI Key: VTJYUUAJURVKOU-UHFFFAOYSA-N
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Description

2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol is unique due to its specific structural features, such as the presence of both a fluorophenyl and a pyrimidinyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

4635-72-7

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

2-[4-(2-fluoroanilino)-6-methylpyrimidin-2-yl]phenol

InChI

InChI=1S/C17H14FN3O/c1-11-10-16(20-14-8-4-3-7-13(14)18)21-17(19-11)12-6-2-5-9-15(12)22/h2-10,22H,1H3,(H,19,20,21)

InChI Key

VTJYUUAJURVKOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC=CC=C3F

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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